N,N-Dimethylperfluoro-1-octanesulfonamide
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Overview
Description
N,N-Dimethylperfluoro-1-octanesulfonamide: is a fluorinated organic compound with the molecular formula C10H6F17NO2S and a molecular weight of 527.198 g/mol . This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: : N,N-Dimethylperfluoro-1-octanesulfonamide can be synthesized from perfluorooctylsulfonyl fluoride . The reaction involves the nucleophilic substitution of the sulfonyl fluoride group with a dimethylamine group under controlled conditions . The reaction typically requires a solvent such as acetonitrile and a base like triethylamine to facilitate the substitution process .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: : N,N-Dimethylperfluoro-1-octanesulfonamide primarily undergoes nucleophilic substitution reactions due to the presence of the sulfonamide group . It is resistant to oxidation and reduction reactions because of the strong carbon-fluorine bonds .
Common Reagents and Conditions: : Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols . The reactions are typically carried out under mild conditions with the use of solvents like acetonitrile or dichloromethane .
Major Products: : The major products formed from reactions involving this compound are typically substituted sulfonamides , where the dimethylamine group is replaced by other nucleophiles .
Scientific Research Applications
N,N-Dimethylperfluoro-1-octanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Dimethylperfluoro-1-octanesulfonamide involves its interaction with nucleophilic sites in chemical reactions . The compound’s high electronegativity due to the fluorine atoms makes it a strong electron-withdrawing group, facilitating nucleophilic substitution reactions . The molecular targets and pathways involved in its biological effects are still under investigation, with studies focusing on its interaction with cellular membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
Perfluorooctanesulfonamide: Similar in structure but lacks the dimethylamine group.
N,N-Dimethylperfluorobutanesulfonamide: Shorter carbon chain length compared to N,N-Dimethylperfluoro-1-octanesulfonamide.
N,N-Dimethylperfluorohexanesulfonamide: Intermediate carbon chain length.
Uniqueness: : this compound is unique due to its long carbon chain and dimethylamine group , which confer distinct chemical properties such as higher thermal stability and resistance to chemical degradation . These properties make it particularly valuable in applications requiring durable and stable fluorinated compounds .
Properties
CAS No. |
213181-78-3 |
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Molecular Formula |
C10H6F17NO2S |
Molecular Weight |
527.20 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N,N-dimethyloctane-1-sulfonamide |
InChI |
InChI=1S/C10H6F17NO2S/c1-28(2)31(29,30)10(26,27)8(21,22)6(17,18)4(13,14)3(11,12)5(15,16)7(19,20)9(23,24)25/h1-2H3 |
InChI Key |
YVCGTNUSJFOHIW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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